molecular formula C21H20O2 B601560 Entecavir Impurity 5 CAS No. 84868-56-4

Entecavir Impurity 5

Cat. No. B601560
CAS RN: 84868-56-4
M. Wt: 304.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir Impurity 5 is a chemical compound with the name 6-Amino-1- ((1S,3R,4S)-4- (benzyloxy)-3- ((benzyloxy)methyl)-2-methylenecyclopentyl)-1,5-dihydro-4H-imidazo [4,5-c]pyridin-4-one .


Synthesis Analysis

The synthesis of Entecavir and its impurities has been studied using various methods. A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated as per ICH Q2_R1 guidelines . This method was found to be very specific, accurate, and precise .


Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The molecular formula of Entecavir Impurity 5 is C21H20O2.


Chemical Reactions Analysis

The chemical reactions involved in the formation of Entecavir and its impurities are complex and involve multiple steps. Biocatalytic methods have been applied to the production of FDA-approved antiviral drugs and their intermediates .


Physical And Chemical Properties Analysis

Entecavir is a white or off-white crystal-like powder available in ≥ 95% pure form and is slightly soluble in water but freely soluble in organic solvents . The molecular weight of Entecavir Impurity 5 is 304.39 .

Scientific Research Applications

Treatment for Chronic Hepatitis B

Entecavir (ETV) is primarily used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase .

Oncology Applications

In addition to its conventional use, ETV acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various types of tumors such as breast, lung, skin, liver, and prostate tumors . KDM5B is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .

Inhibition of Tumor Cell Proliferation

In silico studies have demonstrated that ETV can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .

Inhibition of PARP-1

ETV also appears to inhibit PARP-1 , which is a key protein involved in DNA repair and programmed cell death.

High Genetic Barrier

ETV has a high genetic barrier, reducing the chance of resistance development . This makes it a promising candidate for long-term treatment strategies.

Prevention of Hepatitis B Virus Reactivation

ETV can also prevent the reactivation of the hepatitis B virus in cancer patients . This is particularly beneficial for patients undergoing immunosuppressive therapy or chemotherapy, where the risk of HBV reactivation is high.

Chiral Detection of Stereoisomeric Impurities

A mass spectrometry-based kinetic method has been developed to detect optical impurities in ETV . This method can be used to determine stereoisomeric impurities of less than 0.1% in ETV crude drug , demonstrating its effectiveness for rapid detection of stereo-isomeric impurities.

Safety And Hazards

Entecavir can be fatal if swallowed and may be harmful by inhalation or skin absorption . It may cause respiratory system irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of green chemistry approaches for the identification and quantification of Entecavir is a promising direction for future research . Additionally, the potential of Entecavir and its impurities in oncology is being explored .

properties

IUPAC Name

1-methoxy-4-[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPYPMBVSRLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entecavir Impurity 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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